3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide
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Overview
Description
3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide is a complex organic compound with the molecular formula C20H14N4O6. It is characterized by the presence of nitro groups and benzamide moieties, making it a significant compound in various chemical and biological research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide typically involves multi-step organic reactions. The process begins with the nitration of benzamide to introduce nitro groups. This is followed by the formation of carbamothioylamino intermediates through reactions with isothiocyanates. The final step involves coupling these intermediates under controlled conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide
- 3-nitro-N-{4-[({3-nitrobenzoyl}amino)methyl]benzyl}benzamide
- 4-methyl-3-nitrobenzoyl chloride
Uniqueness
3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its multiple nitro groups and carbamothioyl linkages make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
331862-02-3 |
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Molecular Formula |
C22H16N6O6S2 |
Molecular Weight |
524.5 g/mol |
IUPAC Name |
3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H16N6O6S2/c29-19(13-3-1-5-17(11-13)27(31)32)25-21(35)23-15-7-9-16(10-8-15)24-22(36)26-20(30)14-4-2-6-18(12-14)28(33)34/h1-12H,(H2,23,25,29,35)(H2,24,26,30,36) |
InChI Key |
KOZBDBDIQBCCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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